molecular formula C14H21ClN2O B8388268 4-Aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine

4-Aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine

Cat. No. B8388268
M. Wt: 268.78 g/mol
InChI Key: CXZNGNOGBMHPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05760035

Procedure details

In a similar manner to Example 7, a mixture of 4-aminomethylpiperidine (2.9 g), 4'-chloroacetophenone (3.94 g), toluene (100 ml) and a catalytic amount of p-toluenesulphonic acid was boiled under reflux for five hours with removal of the water formed using a Dean and Stark apparatus. The mixture was cooled and treated with 2-bromoethyl 3-chlorophenyl ether (6.0 g) followed by triethylamine (3.54 ml). The mixture was boiled under reflux for 6 hours and then evaporated to dryness. 6M Hydrochloric acid (50 ml) was added and the mixture heated on a steam bath for 16 hours to give 4-aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine, as an oil. The oil, obtained on work up, was treated with 98% formic acid (5.0 ml) and formaldehyde (5.0 ml, 38% aqueous solution). The mixture was heated on a steam bath for 4 hours. After extractive work up as described in Example 7, the oil obtained was distilled at 120° C. at 0.13 mbar. The distillate was treated with ethereal hydrogen chloride to give 1-[2-(3-chlorophenoxy)ethyl]-4-(dimethylaminomethyl)piperidine dihydrochloride, m.p. 258°-260° C., after recrystallisation from absolute ethanol.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
3.54 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.ClC1C=CC(C(=O)C)=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[Cl:30][C:31]1[CH:32]=[C:33]([O:37][CH2:38][CH2:39]Br)[CH:34]=[CH:35][CH:36]=1>C(N(CC)CC)C.O.C1(C)C=CC=CC=1>[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][N:6]([CH2:39][CH2:38][O:37][C:33]2[CH:34]=[CH:35][CH:36]=[C:31]([Cl:30])[CH:32]=2)[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
NCC1CCNCC1
Name
Quantity
3.94 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)OCCBr
Step Four
Name
Quantity
3.54 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
6M Hydrochloric acid (50 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated on a steam bath for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
NCC1CCN(CC1)CCOC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.